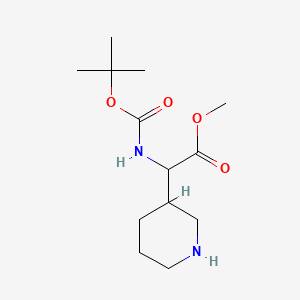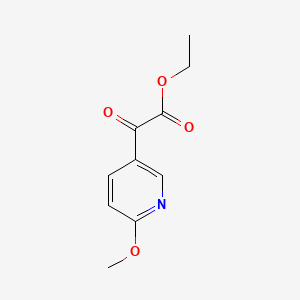
3-METHYLBUTYRYL-D9 CHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbutyryl-d9 Chloride: is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties. The molecular formula of this compound is C5D9ClO, and it has a molecular weight of 129.63 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methylbutyryl-d9 Chloride can be synthesized through the chlorination of 3-Methylbutyric acid-d9. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction is as follows:
3-Methylbutyric acid-d9+SOCl2→3-Methylbutyryl-d9 Chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylbutyryl-d9 Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-Methylbutyric acid-d9.
Reduction: It can be reduced to form 3-Methylbutanol-d9.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Hydrolysis Conditions: Typically involves aqueous solutions and mild heating.
Reduction Conditions: Often involves the use of reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substitution Products: Depending on the nucleophile used.
3-Methylbutyric acid-d9: From hydrolysis.
3-Methylbutanol-d9: From reduction.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methylbutyryl-d9 Chloride is used as a precursor in the synthesis of various deuterium-labeled compounds. These compounds are valuable in studying reaction mechanisms and kinetics using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
Biology: In biological research, deuterium-labeled compounds like this compound are used to trace metabolic pathways. The incorporation of deuterium allows researchers to track the movement and transformation of molecules within biological systems.
Medicine: Deuterium-labeled compounds are used in drug development and pharmacokinetic studies. They help in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring high precision and stability.
Wirkmechanismus
The mechanism of action of 3-Methylbutyryl-d9 Chloride primarily involves its reactivity as an acyl chloride. It can react with various nucleophiles to form acyl derivatives. The presence of deuterium atoms enhances its stability and allows for detailed studies using spectroscopic techniques. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .
Vergleich Mit ähnlichen Verbindungen
Isovaleryl Chloride: Similar in structure but lacks deuterium atoms.
3-Methylbutyryl Chloride: The non-deuterated version of 3-Methylbutyryl-d9 Chloride.
2-Methylbutyryl Chloride: A structural isomer with different reactivity.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise tracking in research applications. This makes it particularly valuable in studies requiring high accuracy and detailed analysis .
Eigenschaften
CAS-Nummer |
1219803-46-9 |
|---|---|
Molekularformel |
C5H9ClO |
Molekulargewicht |
129.631 |
IUPAC-Name |
2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoyl chloride |
InChI |
InChI=1S/C5H9ClO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D |
InChI-Schlüssel |
ISULZYQDGYXDFW-CBZKUFJVSA-N |
SMILES |
CC(C)CC(=O)Cl |
Synonyme |
3-METHYLBUTYRYL-D9 CHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596909.png)

![2-(3-Chlorophenyl)-5-methylbenzo[d]thiazole](/img/structure/B596911.png)










